molecular formula C22H16Cl2N4O2S B15023260 6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B15023260
M. Wt: 471.4 g/mol
InChI Key: MEGFSWALRDRGAQ-UHFFFAOYSA-N
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Description

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the furan ring, followed by the introduction of the dichlorophenyl group, and finally the construction of the triazolo[3,4-b][1,3,4]thiadiazine core. Common reagents used in these steps include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that the compound may possess pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and identify the primary targets involved.

Comparison with Similar Compounds

Similar Compounds

    6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: shares structural similarities with other heterocyclic compounds, such as triazolothiadiazines and furan derivatives.

    Triazolothiadiazines: These compounds have a similar core structure but may differ in the substituents attached to the ring system.

    Furan Derivatives: Compounds containing the furan ring can exhibit similar reactivity and applications, depending on the functional groups present.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C22H16Cl2N4O2S

Molecular Weight

471.4 g/mol

IUPAC Name

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C22H16Cl2N4O2S/c1-29-15-5-2-13(3-6-15)10-21-25-26-22-28(21)27-18(12-31-22)20-9-8-19(30-20)16-11-14(23)4-7-17(16)24/h2-9,11H,10,12H2,1H3

InChI Key

MEGFSWALRDRGAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(CS3)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

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